1-Iodo-3-methoxy-2-(methoxymethoxy)benzene

Description

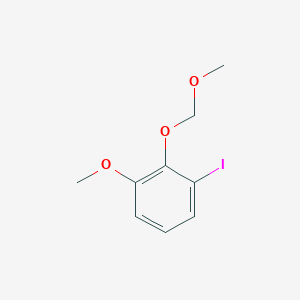

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3-methoxy-2-(methoxymethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO3/c1-11-6-13-9-7(10)4-3-5-8(9)12-2/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQHCRVVPXZYCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC=C1I)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene

An In-depth Technical Guide to 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene: A Versatile Building Block for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential applications of this compound. As a polysubstituted aromatic compound, it represents a valuable, albeit specialized, building block for researchers in organic synthesis, medicinal chemistry, and materials science. This document consolidates theoretical knowledge based on the well-established chemistry of its constituent functional groups—iodobenzene, anisole, and a methoxymethyl (MOM) protected phenol—to offer a predictive yet robust profile of this molecule. We will explore its anticipated reactivity, propose a logical synthetic pathway, and discuss its utility in constructing complex molecular architectures, particularly in the context of drug discovery and development.

Introduction: The Strategic Value of Polysubstituted Aromatics

The precise arrangement of functional groups on an aromatic scaffold is a cornerstone of modern chemical synthesis. Polysubstituted benzenes are integral to the creation of pharmaceuticals, agrochemicals, and advanced materials. The title compound, this compound, encapsulates three distinct functionalities that offer a high degree of synthetic flexibility. The iodo-group serves as a versatile handle for a multitude of cross-coupling reactions, the methoxy group modulates the electronic properties of the ring, and the methoxymethyl (MOM) ether provides a stable yet readily cleavable protecting group for a hydroxyl function. This unique combination allows for sequential and site-selective modifications, making it a potentially powerful intermediate in multi-step syntheses.

Predicted Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C9H11IO3 | Sum of constituent atoms. |

| Molecular Weight | 294.09 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Iodobenzenes are often liquids or low-melting solids, and aged samples can appear yellowish due to slight decomposition.[1][2][3] |

| Solubility | Soluble in common organic solvents (e.g., ether, chloroform, THF); insoluble in water.[2] | The molecule is predominantly non-polar. |

| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be higher than iodobenzene (188 °C)[4] due to increased molecular weight and polarity. |

| Stability | Sensitive to light and strong acids.[5] | Aryl iodides can be light-sensitive.[5] The MOM ether is labile in acidic conditions.[6][7] |

Spectroscopic Profile:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the MOM group. The aromatic protons will likely appear as complex multiplets in the range of δ 6.5-7.5 ppm. The methoxy protons should present as a sharp singlet around δ 3.8-3.9 ppm. The MOM group will be characterized by two singlets: one for the O-CH₂-O protons around δ 5.1-5.2 ppm and another for the O-CH₃ protons around δ 3.4-3.5 ppm.

-

¹³C NMR: The carbon spectrum will reveal the aromatic carbons, with the carbon bearing the iodine atom (C-I) being significantly shielded, appearing at a lower chemical shift (around 90-100 ppm) compared to other aromatic carbons.[8] The carbons attached to the oxygen atoms will be deshielded. The methoxy carbon will be in the δ 55-60 ppm region, and the MOM group carbons will appear around δ 95-100 ppm (O-CH₂-O) and δ 55-60 ppm (O-CH₃).[9]

-

IR Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic and aliphatic protons, C=C stretching for the aromatic ring (around 1400-1600 cm⁻¹), and strong C-O stretching bands for the ether linkages (around 1000-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 294. The isotopic pattern will not be particularly distinctive as iodine is monoisotopic. Fragmentation will likely involve the loss of the MOM group and methoxy group.

Proposed Synthesis: A Strategic Approach

The synthesis of polysubstituted benzenes requires careful planning to ensure the correct regiochemistry, dictated by the directing effects of the substituents.[10][11][12] The methoxy and hydroxyl (precursor to the MOM ether) groups are both ortho-, para-directing and activating.[13][14][15] The iodine is a deactivating group but is also ortho-, para-directing. A plausible retrosynthetic analysis suggests a route starting from a commercially available dimethoxybenzene derivative.

Diagram 1: Retrosynthetic Analysis

Sources

- 1. echemi.com [echemi.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 4. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. grokipedia.com [grokipedia.com]

- 7. adichemistry.com [adichemistry.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fiveable.me [fiveable.me]

- 11. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Methoxy group - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

Molecular weight and formula of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene

An In-depth Technical Guide to 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized aromatic compound with significant potential as a building block in synthetic organic chemistry. While not a commonly cataloged reagent, its unique substitution pattern—featuring an iodine atom, a methoxy group, and a methoxymethyl (MOM) ether protecting group—offers a versatile platform for the construction of complex molecular architectures. This document delineates its core chemical properties, proposes a logical synthetic pathway with detailed experimental considerations, and explores its potential applications, particularly in the realm of pharmaceutical research and development. The guide is structured to provide both foundational data for researchers and field-proven insights for drug development professionals, emphasizing the causal relationships behind experimental choices and protocols.

Core Molecular Data and Physicochemical Properties

Due to the specialized nature of this compound, it is not widely listed in commercial chemical databases. The following properties have been calculated based on its molecular structure.

| Property | Value | Source |

| Molecular Formula | C9H11IO3 | Calculated |

| Molecular Weight | 294.09 g/mol | Calculated |

| CAS Number | Not Assigned | N/A |

| Canonical SMILES | COC1=C(OCOC)C(I)=CC=C1 | |

| InChI Key | (Predicted) | |

| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |

| Solubility | (Predicted) Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water | Inferred from similar compounds |

Strategic Synthesis and Mechanistic Insights

The synthesis of this compound requires a multi-step approach, beginning with a commercially available precursor and involving protection and directed iodination steps. The rationale behind this proposed pathway is to control the regioselectivity of the iodination by leveraging the directing effects of the existing substituents.

Proposed Synthetic Workflow

The synthesis can be logically approached in three key stages starting from 2-methoxy-3-nitrophenol.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Protection of the Phenolic Hydroxyl Group

-

Reaction: 2-Methoxy-3-nitrophenol is treated with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base to form 1-Methoxy-2-(methoxymethoxy)-3-nitrobenzene.

-

Protocol:

-

Dissolve 2-methoxy-3-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.

-

Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Causality: The phenolic hydroxyl group is a potent activating group that would interfere with subsequent reactions. Its protection as a MOM ether is crucial for directing the subsequent iodination and preventing unwanted side reactions. DIPEA is used as a hindered base to deprotonate the phenol without competing as a nucleophile.

Step 2: Reduction of the Nitro Group

-

Reaction: The nitro group of 1-Methoxy-2-(methoxymethoxy)-3-nitrobenzene is reduced to an amine to furnish 2-(Methoxymethoxy)-3-methoxyaniline.

-

Protocol:

-

Dissolve the protected nitrophenol (1.0 eq) in ethanol or ethyl acetate.

-

Add Palladium on carbon (10% w/w, 0.05 eq).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the aniline, which can often be used without further purification.

-

-

Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Alternatively, reduction with iron powder in the presence of ammonium chloride can be employed for a more cost-effective and scalable process.

Step 3: Iodination via the Sandmeyer Reaction

-

Reaction: The aniline is converted to a diazonium salt, which is then displaced by iodide to yield the target compound, this compound.

-

Protocol:

-

Suspend 2-(Methoxymethoxy)-3-methoxyaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.

-

Cool the reaction mixture and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate (to remove excess iodine), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography.

-

-

Causality: The Sandmeyer reaction is a classic and reliable method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. This approach provides excellent regiocontrol, as the position of the iodine is determined by the initial position of the amine.

Applications in Drug Discovery and Development

The strategic placement of the iodo, methoxy, and MOM-protected hydroxyl groups makes this compound a valuable intermediate in medicinal chemistry.

Role as a Versatile Synthetic Intermediate

-

Cross-Coupling Reactions: The iodine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of a wide array of carbon and heteroatom substituents at this position, enabling the synthesis of diverse compound libraries for screening.

-

Grignard and Lithiation Chemistry: The iodo group can be readily converted into an organometallic species (Grignard or organolithium reagent) through metal-halogen exchange. This reactive intermediate can then be used to form new carbon-carbon bonds by reacting with various electrophiles.

-

Orthogonal Deprotection: The MOM ether can be selectively cleaved under acidic conditions, while the methoxy group remains stable. This orthogonal protecting group strategy allows for sequential modification of the molecule. For instance, after a cross-coupling reaction at the iodo position, the MOM group can be removed to reveal a free hydroxyl group for further functionalization, such as etherification, esterification, or glycosylation.

Potential in Scaffolding for Bioactive Molecules

The substituted benzene ring can serve as a central scaffold for building molecules that target a variety of biological systems. Aromatic rings are common motifs in drug molecules, often involved in π-π stacking interactions with protein targets. The specific substitution pattern of this compound can be tailored to optimize binding affinity and selectivity. For instance, related methoxy-substituted benzene derivatives have been investigated for their potential in developing anticancer and antioxidant agents.

Spectroscopic Characterization (Predicted)

While experimental data is not available, the expected ¹H and ¹³C NMR spectral features can be predicted based on analogous structures and standard chemical shift values.

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.5 ppm), likely exhibiting complex coupling patterns (doublets or doublet of doublets).

-

MOM Group: Two singlets: one for the O-CH₂-O protons (δ ~5.2 ppm) and one for the O-CH₃ protons (δ ~3.5 ppm).

-

Methoxy Group: A singlet for the Ar-O-CH₃ protons (δ ~3.9 ppm).

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons: Six signals in the aromatic region (δ 100-160 ppm). The carbon bearing the iodine atom (C-I) would be significantly upfield (δ ~90-100 ppm) due to the heavy atom effect. The carbons attached to oxygen (C-O) would be downfield.

-

MOM Group: Two signals: O-CH₂-O at δ ~95 ppm and O-CH₃ at δ ~56 ppm.

-

Methoxy Group: A signal for the Ar-O-CH₃ at δ ~56 ppm.

Conclusion

This compound represents a synthetically valuable, albeit specialized, chemical entity. Its preparation, while requiring a multi-step sequence, is achievable through well-established and reliable organic transformations. The true value of this compound lies in its potential as a versatile building block, offering multiple reaction sites that can be addressed with high selectivity. For researchers in drug discovery and process development, understanding the synthesis and reactivity of such tailored intermediates is paramount for the efficient construction of novel and complex molecular targets.

References

-

MySkinRecipes. 1-Iodo-3-methoxy-2-nitrobenzene.[Link]

-

ChemBK. Benzene, 1-iodo-3-methoxy-.[Link]

-

Stenutz. 1-iodo-3-methoxybenzene.[Link]

-

Matrix Fine Chemicals. 1-IODO-2-METHOXYBENZENE | CAS 529-28-2.[Link]

-

PubChem. 1-iodo-3-(2-methoxyethoxy)benzene.[Link]

-

PubChem. 1-Iodo-2-(methoxymethoxy)benzene | C8H9IO2 | CID 11747465.[Link]

-

ResearchGate. Iodination of di-and trimethoxy substituted benzene derivatives using...[Link]

- Google Patents.

-

ISIS Neutron and Muon Source. Breakthrough in aromatic molecule research.[Link]

-

PubMed. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects.[Link]

An In-depth Technical Guide to the Electronic Properties of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene and its Implications for Catalysis

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene, a polysubstituted aromatic compound with significant potential in catalysis. We will dissect the individual and collective electronic contributions of the iodo, methoxy, and methoxymethoxy substituents to the benzene ring. A thorough understanding of the electron density distribution and the nature of the carbon-iodine bond is pivotal for predicting and optimizing its reactivity in a variety of catalytic cross-coupling reactions. This guide will explore its potential applications in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by mechanistic insights and detailed experimental protocols for its synthesis and catalytic utilization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this electron-rich aryl iodide.

Introduction: The Strategic Importance of Polysubstituted Aromatics

Polysubstituted benzene derivatives are fundamental building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The nature, number, and position of substituents on the aromatic ring dictate its electronic and steric properties, which in turn govern its reactivity. This compound presents a particularly interesting case study due to the presence of three distinct substituents with varying electronic effects, strategically positioned to create a highly activated and potentially versatile reagent for catalysis. The electron-rich nature of this molecule, conferred by two alkoxy groups, is expected to significantly influence the reactivity of the carbon-iodine (C-I) bond, a common reactive handle in modern cross-coupling catalysis.

Deciphering the Electronic Landscape of this compound

The overall electronic character of this compound is a nuanced interplay of the inductive and resonance effects of its three substituents.

The Dual Nature of Alkoxy Substituents: Methoxy and Methoxymethoxy Groups

Both the methoxy (-OCH₃) and methoxymethoxy (-OCH₂OCH₃, MOM) groups are classified as strong activating groups in electrophilic aromatic substitution. This is due to their potent positive resonance effect (+R), where the lone pairs on the oxygen atoms delocalize into the aromatic π-system, increasing the electron density of the ring. This resonance effect generally outweighs their negative inductive effect (-I), which arises from the high electronegativity of the oxygen atoms pulling electron density away from the ring through the sigma bond.[1]

-

Methoxy Group (-OCH₃): The methoxy group is a well-characterized electron-donating group, particularly when positioned ortho or para to a reactive center. Its Hammett substituent constant (σₚ) is approximately -0.27, indicating strong electron donation at the para position.[2] At the meta position, the resonance effect is not operative, and the inductive effect dominates, making it slightly electron-withdrawing (σₘ ≈ +0.12).[2]

The Iodo Substituent: A Deactivating Ortho-, Para-Director

The iodine atom exhibits a dual electronic effect. Due to its high electronegativity, it is an inductively electron-withdrawing group (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R). For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups overall. Despite this, they are ortho-, para-directing in electrophilic aromatic substitution because the resonance stabilization of the intermediate carbocation is more effective when the electrophile attacks at these positions.

Synergistic Electron Donation in this compound

In the target molecule, the substituents are arranged as follows:

-

The methoxy group at C3 is meta to the C-I bond and will exert a primarily electron-withdrawing inductive effect on the reaction center.

-

The methoxymethoxy group at C2 is ortho to the C-I bond. This proximity will lead to a strong electron-donating resonance effect, significantly increasing the electron density at the ipso-carbon (C1).

-

The cumulative effect of the methoxy and especially the highly activating methoxymethoxy group leads to a significantly electron-rich aromatic system. This high electron density at the carbon bearing the iodine atom is anticipated to facilitate the oxidative addition step in many palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[4]

Predicted Spectroscopic Data

While experimental data for this compound is not available in the literature, we can predict its key NMR spectroscopic features based on the analysis of similar compounds like 1-iodo-2,3-dimethoxybenzene.[5]

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| ¹H NMR | ||

| Aromatic-H | 6.5 - 7.5 | The electron-donating alkoxy groups will shield the aromatic protons, shifting them upfield compared to iodobenzene. |

| -OCH₃ | ~3.9 | Typical chemical shift for a methoxy group on an aromatic ring. |

| -OCH₂O- | ~5.2 | Methylene protons of the MOM group, typically deshielded by two oxygen atoms. |

| -OCH₃ (MOM) | ~3.5 | Methyl protons of the MOM group. |

| ¹³C NMR | ||

| C-I | 90 - 100 | The ipso-carbon attached to iodine is typically found in this region. The strong electron-donating groups will likely shift this upfield compared to iodobenzene. |

| C-OR | 150 - 160 | Carbons bearing the alkoxy groups will be significantly deshielded. |

| Aromatic C-H | 110 - 130 | Aromatic carbons bearing hydrogen atoms. |

| -OCH₃ | ~56 | |

| -OCH₂O- | ~95 | |

| -OCH₃ (MOM) | ~56 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Synthesis of this compound

A plausible synthetic route to the title compound would involve the protection of one of the hydroxyl groups of 3-methoxycatechol, followed by iodination.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(Methoxymethoxy)-3-methoxyphenol

-

To a stirred solution of 3-methoxycatechol (1 equivalent) in a suitable solvent such as dichloromethane or acetone, add a mild base like diisopropylethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloromethyl methyl ether (MOMCl, 1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(methoxymethoxy)-3-methoxyphenol.

Step 2: Synthesis of this compound

-

To a solution of 2-(methoxymethoxy)-3-methoxyphenol (1 equivalent) in a suitable solvent like methanol or acetic acid, add iodine (1.1 equivalents).

-

Slowly add an oxidizing agent such as hydrogen peroxide (30% aqueous solution, 1.5 equivalents) or iodine monochloride.[6]

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an organic solvent, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield this compound.

Catalytic Applications: Harnessing the Reactivity of an Electron-Rich Aryl Iodide

The high electron density of the aromatic ring in this compound is expected to enhance its reactivity in a variety of palladium-catalyzed cross-coupling reactions. The facility of the oxidative addition of the C-I bond to a Pd(0) center is a key determinant of the overall efficiency of these catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. The electron-rich nature of this compound should promote the initial oxidative addition step. However, the steric hindrance from the ortho-MOM group might necessitate the use of bulky phosphine ligands to facilitate the subsequent transmetalation and reductive elimination steps.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a bulky phosphine ligand like SPhos or XPhos (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

-

Add a suitable solvent system, for example, a mixture of toluene and water or dioxane and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. The high reactivity of the C-I bond in our substrate should be advantageous. The regioselectivity of the alkene addition will be influenced by the steric and electronic properties of the alkene.

Experimental Protocol: Heck Reaction

-

In a reaction flask, combine this compound (1 equivalent), the alkene (1.5 equivalents), a palladium source like Pd(OAc)₂ (2-5 mol%), a phosphine ligand if necessary (e.g., PPh₃ or a Buchwald ligand), and a base such as triethylamine or K₂CO₃ (2 equivalents).

-

Add a polar aprotic solvent like DMF or acetonitrile.

-

Degas the mixture and heat to 80-120 °C.[7]

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product via column chromatography.

Sonogashira Coupling

This reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. The electron-rich nature of the aryl iodide is generally well-tolerated in Sonogashira couplings.[8][9]

Experimental Protocol: Sonogashira Coupling

-

To a degassed solution of this compound (1 equivalent) and the terminal alkyne (1.2 equivalents) in a solvent like THF or DMF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) salt like CuI (5-10 mol%), and a base, typically an amine like triethylamine or diisopropylamine (2-3 equivalents).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction progress by TLC.

-

Once complete, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate under reduced pressure.

-

Purify the resulting alkyne by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While aryl iodides are reactive substrates, the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields, especially with sterically hindered substrates.[10]

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst such as Pd₂(dba)₃ (1-3 mol%), a bulky phosphine ligand like XPhos or RuPhos (2-6 mol%), and a strong base like sodium tert-butoxide or LHMDS (1.5 equivalents).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Seal the reaction vessel and heat to 80-110 °C.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the arylamine product by column chromatography.

Conclusion

This compound is a highly electron-rich and sterically encumbered aryl iodide with considerable potential as a versatile building block in catalysis. The synergistic electron-donating effects of the methoxy and methoxymethoxy groups are predicted to significantly activate the C-I bond towards oxidative addition, a critical step in many cross-coupling reactions. While steric hindrance from the ortho-MOM group presents a potential challenge, the judicious selection of bulky and electron-rich ligands can likely overcome this limitation, enabling efficient participation in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The insights and protocols provided in this guide are intended to facilitate the exploration and application of this promising, yet underutilized, synthetic intermediate.

References

- Hartwig, J. F. (2010).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

-

Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

- Nicolaou, K. C., & Sorensen, E. J. (1996).

- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.

-

Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

PubChem. (n.d.). 1-Iodo-2,3-dimethoxybenzene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

-

Wikipedia contributors. (2023, December 27). Methoxy group. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

-

Wikipedia contributors. (2024, January 29). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

-

OPRD. (2003). A Facile Synthesis of 1,4-Dialkoxy-2,5-diiodobenzenes: Reaction of Dialkoxybenzenes with Iodine Monochloride in Alcoholic Solvents. Organic Process Research & Development, 7(1), 118-120. [Link]

-

Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

-

Wikipedia contributors. (2023, November 15). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

-

Wikipedia contributors. (2024, January 22). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1-Iodo-2,3-dimethoxybenzene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Wikipedia contributors. (2023, December 13). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methoxy group - Wikipedia [en.wikipedia.org]

- 3. Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex [academia.edu]

- 5. 1-Iodo-2,3-dimethoxybenzene | C8H9IO2 | CID 2759363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Strategic Synthesis of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene: A Regiocontrolled Approach

Topic: Literature review of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene synthesis Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Target Molecule: this compound Core Utility: Highly functionalized aromatic building block for biaryl synthesis (via Suzuki-Miyaura or Ullmann coupling), natural product total synthesis (e.g., Steganacin, Galanthamine analogs), and medicinal chemistry scaffolds. Strategic Value: The molecule features a "masked" phenol (MOM-ether) flanked by a reactive handle (Iodine) and an electron-donating group (Methoxy). This 1,2,3-trisubstituted pattern is synthetically challenging to access via direct electrophilic aromatic substitution due to competing directing effects, making regiocontrolled organometallic routes essential.

This guide details the most robust, self-validating synthetic pathway: the Desymmetrization of 1,3-Dimethoxybenzene . Unlike direct iodination of guaiacol—which typically yields the undesired para-isomer—this route guarantees the contiguous 1,2,3-substitution pattern through the "super-acidifying" cooperative effect of vicinal oxygens during lithiation.

Retrosynthetic Analysis & Strategy

To achieve the specific 1,2,3-substitution pattern (Iodine adjacent to OMOM, which is adjacent to OMe), we must bypass the thermodynamic preferences of standard electrophilic substitution.

-

Target: this compound[1]

-

Immediate Precursor: 2-Iodo-6-methoxyphenol (also known as 6-iodoguaiacol).

-

Strategic Disconnection: The C2-symmetry of 1,3-dimethoxybenzene is exploited. Lithiation occurs exclusively at the C2 position (between the oxygens), followed by iodination and controlled mono-demethylation.

Figure 1: Retrosynthetic logic flow prioritizing regiochemical integrity.

Detailed Synthetic Protocol

This protocol is divided into three distinct phases. Each phase includes mechanistic rationale to ensure reproducibility.

Phase 1: Regioselective Iodination via Directed Ortho Metalation (DoM)

Direct iodination of 1,3-dimethoxybenzene using electrophilic reagents (

Reaction Scheme:

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve 1,3-dimethoxybenzene (1.0 equiv) in anhydrous THF (0.5 M concentration).

-

Lithiation: Cool to 0°C (ice bath). Add

-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Expert Insight: Unlike many DoM reactions requiring -78°C, the C2 position of resorcinol ethers is acidic enough to lithiate at 0°C or even room temperature, and the resulting species is stable.

-

-

Incubation: Stir at 0°C for 1-2 hours. A suspension may form (lithio-species).

-

Quench: Cool to -78°C to suppress side reactions during quenching. Add a solution of Iodine (

) (1.2 equiv) in THF dropwise. -

Workup: Allow to warm to RT. Quench with saturated aqueous

(to reduce excess iodine). Extract with EtOAc, wash with brine, dry over -

Purification: Recrystallization from heptane or ethanol usually yields pure product.

Phase 2: Controlled Desymmetrization (Mono-demethylation)

We must cleave exactly one methyl ether to reveal the phenol for MOM protection.

Reaction Scheme:

Protocol:

-

Setup: Dry flask, Argon atmosphere.

-

Addition: Dissolve substrate in anhydrous

(0.2 M). Cool to -78°C . -

Reagent: Add

(1.0 to 1.05 equiv, 1.0 M in DCM) very slowly.-

Critical Control: Do not use excess

. The reaction relies on the statistical probability and the reduced Lewis basicity of the mono-complexed species to stop at the mono-phenol stage.

-

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor by TLC carefully.

-

Quench: Pour into ice-water.

-

Purification: Flash column chromatography (Hexanes/EtOAc) is required to separate the mono-phenol (major) from starting material and di-phenol (minor).

Phase 3: MOM Protection

The final step masks the phenol as a Methoxymethyl (MOM) ether.

Reaction Scheme:

Protocol:

-

Safety Warning: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen. Use extreme caution and a fume hood.

-

Base: Dissolve the phenol (1.0 equiv) in dry DCM. Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).

-

Alternative: NaH in THF/DMF can be used for faster reaction, but DIPEA/DCM is milder.

-

-

Alkylation: Cool to 0°C. Add MOM-Cl (1.5 equiv) dropwise.

-

Completion: Stir at RT for 2–4 hours.

-

Workup: Quench with saturated

. Extract with DCM. -

Final Purification: Silica gel chromatography.

Data Summary & Troubleshooting

| Parameter | Phase 1 (Iodination) | Phase 2 (Demethylation) | Phase 3 (Protection) |

| Key Reagent | MOM-Cl | ||

| Solvent | THF | ||

| Temp | 0°C | -78°C | 0°C |

| Typical Yield | 85-95% | 60-75% | 90-95% |

| Critical Failure Point | Temperature too high during | Excess | Moisture in MOM-Cl degrades reagent. |

Mechanistic Visualization

The following diagram illustrates the regioselectivity logic, contrasting the successful path with the failed direct approach.

Figure 2: Mechanistic divergence showing why DoM is required for the 1,2,3-substitution pattern.

References

-

Snieckus, V. (1990).[2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

-

Castanet, A.-S., et al. (2016).[3] "Lithiation of 1,3-Dimethoxybenzene derivatives." Arene Chemistry: Reaction Mechanisms and Methods for Aromatic Compounds. Link

-

BenchChem Application Note. (2025). "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene and related ethers." Link

-

Organic Syntheses. (1955).[4] "Iodosobenzene and derivatives: General handling of iodo-arenes." Org.[4][5] Synth. Coll. Vol. 3, 483. Link

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Preparation of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene

Abstract

This document provides a comprehensive guide for the scalable synthesis of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthetic strategy is centered around a robust two-step process commencing with the protection of the hydroxyl group of 2-iodo-6-methoxyphenol, followed by the introduction of the methoxymethyl (MOM) protecting group. This guide offers detailed, step-by-step protocols, in-depth explanations of the chemical principles, and critical insights into process optimization for large-scale production. All procedures have been designed with scalability, safety, and reproducibility as primary considerations.

Introduction

This compound is a valuable substituted aromatic compound frequently utilized in organic synthesis. The presence of an iodine atom facilitates various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, enabling the formation of complex molecular architectures.[1] The methoxy and methoxymethoxy groups, on the other hand, modulate the electronic properties of the benzene ring and can be key pharmacophoric elements or precursors to other functional groups. Given its utility, a reliable and scalable synthetic route is of significant interest to researchers in industrial and academic settings.

This application note details a validated two-step synthetic pathway, emphasizing experimental robustness and providing the necessary technical details for successful implementation on a laboratory and pilot-plant scale.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route involves two key transformations:

-

Methoxymethyl (MOM) Protection of a Phenol: The synthesis begins with the protection of the hydroxyl group of a suitable phenolic precursor. The methoxymethyl (MOM) ether is an ideal protecting group due to its stability across a wide pH range (pH 4-12) and its inertness towards many oxidizing and reducing agents, bases, and nucleophiles.[2][3]

-

Iodination of an Activated Aromatic Ring: The introduction of the iodine atom is achieved through electrophilic aromatic substitution. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity and yield.

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Iodo-6-methoxyphenol | ≥98% | Commercially Available | |

| Chloromethyl methyl ether (MOMCl) | Technical Grade | Commercially Available | Caution: Carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE). |

| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available | |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | |||

| Brine | |||

| Anhydrous Sodium Sulfate (Na₂SO₄) | |||

| Silica Gel | 230-400 mesh | For column chromatography | |

| Hexanes | HPLC Grade | For column chromatography | |

| Ethyl Acetate | HPLC Grade | For column chromatography |

Step-by-Step Protocol: MOM Protection of 2-Iodo-6-methoxyphenol

This protocol describes the protection of the hydroxyl group of 2-iodo-6-methoxyphenol using chloromethyl methyl ether (MOMCl) and N,N-diisopropylethylamine (DIPEA).[3]

-

Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 2-iodo-6-methoxyphenol (1.0 equiv).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) to the stirred solution.

-

MOMCl Addition: Slowly add chloromethyl methyl ether (MOMCl) (1.2 equiv) to the reaction mixture via the dropping funnel over a period of 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with DCM.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data and Characterization

| Parameter | Value |

| Starting Material | 2-Iodo-6-methoxyphenol |

| Molecular Formula | C₇H₇IO₂ |

| Molecular Weight | 266.03 g/mol |

| Final Product | This compound |

| Molecular Formula | C₉H₁₁IO₃ |

| Molecular Weight | 310.08 g/mol |

| Expected Yield | 85-95% |

| Appearance | Colorless to pale yellow oil |

| TLC (20% EtOAc/Hexanes) | Rf ≈ 0.4 |

Note: The provided data is typical. Actual results may vary depending on experimental conditions and the purity of the reagents.

Safety Considerations

-

Chloromethyl methyl ether (MOMCl) is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood.[3] Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Dichloromethane (DCM) is a volatile and potentially harmful solvent. Handle in a fume hood.

-

N,N-Diisopropylethylamine (DIPEA) is a corrosive and flammable liquid. Avoid contact with skin and eyes.

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Scalability and Process Optimization

For scaling up this synthesis, the following points should be considered:

-

Temperature Control: Maintaining a low temperature during the addition of MOMCl is crucial to minimize side reactions. For larger scale reactions, a jacketed reactor with a chiller is recommended.

-

Reagent Addition: The slow and controlled addition of MOMCl is critical for safety and to control the exotherm.

-

Workup: For larger volumes, a continuous extraction apparatus can improve efficiency and reduce solvent usage.

-

Purification: On a larger scale, purification by distillation under reduced pressure may be a more practical alternative to column chromatography, depending on the boiling point of the product and any impurities.

Alternative Synthetic Route: Iodination of a MOM-Protected Phenol

An alternative approach involves the protection of 3-methoxyphenol with a MOM group, followed by iodination.

Caption: Alternative synthetic route for the target compound.

The key challenge in this alternative route is the regioselectivity of the iodination step. The methoxy and methoxymethoxy groups are both ortho-, para-directing. Iodination of 1-methoxy-3-(methoxymethoxy)benzene could potentially yield a mixture of isomers. However, the use of N-iodosuccinimide (NIS) in a polar solvent like acetonitrile has been shown to provide good regioselectivity in the iodination of methoxy-substituted benzenes, often favoring the position para to the activating group.[4] Careful optimization of the reaction conditions would be necessary to achieve the desired regioselectivity for the target compound.

Conclusion

The presented protocol for the methoxymethyl protection of 2-iodo-6-methoxyphenol offers a reliable and scalable method for the synthesis of this compound. By adhering to the detailed procedures and safety precautions outlined in this document, researchers can confidently produce this valuable intermediate for their synthetic endeavors. The discussion of an alternative route provides additional strategic options for consideration in process development.

References

-

Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. Erowid. Available at: [Link]

-

Iodination of di-and trimethoxy substituted benzene derivatives using.... ResearchGate. Available at: [Link]

-

Synthesis of O- and N-substituted pentaiodobenzenes bearing σ-symmetric delocalized orbitals using site-selective nucleophilic aromatic substitution reactions. Chemistry Letters. Oxford Academic. Available at: [Link]

-

An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions. eGrove. Available at: [Link]

-

METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Available at: [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene via Column Chromatography

Welcome to the technical support center for the chromatographic purification of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this procedure. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can achieve high purity for your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound. Each question details a common problem, its underlying cause, and a step-by-step solution.

Question 1: My TLC analysis shows a new, more polar spot after running the column, and my product yield is low. What is happening?

Answer: This is a classic sign of product degradation on the column. The methoxymethyl (MOM) protecting group is an acetal, which is notoriously sensitive to acid.[1][2] Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the hydrolysis of the MOM ether, cleaving it to reveal the parent phenol, 1-iodo-3-methoxy-2-phenol. This byproduct is more polar and will thus have a lower Retention Factor (Rf) on a TLC plate.

Causality: The lone pair of electrons on one of the ether oxygens in the MOM group is protonated by the acidic silanol groups (Si-OH) on the silica surface. This protonation makes the methoxymethyl group a good leaving group, which is subsequently cleaved through hydrolysis, using trace water in the solvent as a nucleophile.[2]

Solutions:

-

Deactivate the Silica Gel: Before packing the column, neutralize the silica gel. This can be done by preparing the silica slurry in your starting eluent (e.g., 5% ethyl acetate in hexanes) containing 1% triethylamine (Et₃N). The basic triethylamine will neutralize the acidic sites on the silica surface, preventing MOM group cleavage. Run the entire column with 1% triethylamine in your eluent system.

-

Use Neutral Alumina: As an alternative stationary phase, consider using neutral alumina (Activity II or III).[3] Alumina is generally less acidic than silica and can be a better choice for acid-sensitive compounds. However, you must re-optimize your solvent system using TLC with alumina plates first, as the separation characteristics will differ from silica gel.[3]

-

Test for Stability: Before committing to a large-scale purification, spot a solution of your crude material onto a silica gel TLC plate. After a few minutes, elute the plate and see if the deprotected spot has appeared or intensified. This simple test can confirm if your compound is unstable on silica.[4]

Question 2: I'm getting very poor separation between my product and an impurity. The spots are too close on the TLC plate.

Answer: Poor separation, or low resolution, is almost always an issue with the mobile phase composition. For effective separation by column chromatography, the target compound should have an Rf value of approximately 0.3-0.4 on the TLC plate, and there should be a significant difference (ΔRf) between it and any impurities.[5]

Causality: The polarity of the eluent directly influences how strongly compounds adsorb to the stationary phase versus how readily they are dissolved in and carried by the mobile phase.[3][6] If the solvent is too polar, all compounds will travel up the column too quickly, resulting in co-elution. If it's not polar enough, everything will remain adsorbed at the top.

Solutions:

-

Systematic TLC Analysis: The key is to find the optimal solvent system through systematic TLC trials. A standard starting point for moderately polar aromatic compounds like this is a mixture of hexanes and ethyl acetate.[7]

-

Start with a low polarity mixture (e.g., 5% EtOAc in hexanes).

-

Gradually increase the polarity (e.g., 10% EtOAc, 15% EtOAc, 20% EtOAc).

-

Aim for a system where your product has an Rf of ~0.35. This generally provides the best resolution during the column run.

-

-

Try a Different Solvent System: If hexanes/EtOAc does not provide adequate separation, consider other solvent systems. A common alternative is a mixture of hexanes and dichloromethane (DCM) or diethyl ether.[7] Sometimes, changing the nature of the polar solvent (e.g., from a hydrogen bond acceptor like EtOAc to a dipole like DCM) can alter the selectivity and improve separation.

-

Gradient Elution: If your crude mixture contains both less polar and more polar impurities, a single solvent system (isocratic elution) may not be effective. In this case, a gradient elution is recommended.[6]

-

Start with a low-polarity mobile phase to elute the non-polar impurities.

-

Once these are off the column, gradually increase the percentage of the more polar solvent to elute your desired product.

-

Finally, use a high-polarity flush to remove any strongly adsorbed impurities.

-

Frequently Asked Questions (FAQs)

Q1: How do I properly visualize this compound on a TLC plate?

A1: This compound has several features that allow for easy visualization:

-

UV Light (254 nm): The benzene ring is a strong chromophore that absorbs short-wave UV light. On TLC plates containing a fluorescent indicator, your compound will appear as a dark spot against a glowing green background.[8][9] This is the primary, non-destructive method you should use.

-

Iodine Chamber: Iodine vapor has a high affinity for aromatic compounds and will reversibly stain the spot a dark brown color.[10][11]

-

p-Anisaldehyde Stain: This is a destructive but very effective universal stain. After dipping the TLC plate in the p-anisaldehyde solution and gently heating it with a heat gun, most organic compounds will appear as colored spots.[10][12] Ethers and phenols often give distinct colors.

Q2: What are the most likely impurities I need to separate?

A2: The most common impurities depend on the synthetic route but typically include:

-

Starting Materials: Any unreacted precursors used in the synthesis.

-

Deprotected Phenol: 1-Iodo-3-methoxy-2-phenol, resulting from MOM group cleavage during the reaction workup or on the silica column.[1][13] This is a more polar impurity.

-

Di-iodinated Byproducts: If the iodination step was not perfectly selective, you might have isomers of diiodo-dimethoxy-methoxymethoxybenzene. These are typically less polar than the mono-iodinated product.

Q3: Can I use flash chromatography for this purification?

A3: Absolutely. Flash column chromatography is the preferred method for this type of purification in a research setting.[14] It is much faster than traditional gravity chromatography. The principles of solvent selection and potential for product degradation remain the same. The key is to apply air pressure to achieve a faster flow rate of the eluent through the column.

Data Summary Table

| Parameter | Recommendation | Rationale & Causality |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, provides good resolution for most organic compounds.[3][15] Its acidity can be an issue. |

| Alternative Phase | Neutral Alumina (Activity II/III) | Recommended if MOM-group hydrolysis on silica is significant.[3] Less acidic environment protects the product. |

| Mobile Phase (General) | Hexanes/Ethyl Acetate | A standard, versatile system for compounds of moderate polarity.[7] |

| Starting Eluent Trial | 10% Ethyl Acetate in Hexanes | A good starting point for TLC analysis to determine the optimal solvent ratio. |

| Target Rf Value | 0.3 - 0.4 | Provides the best balance between elution time and separation efficiency on the column.[5] |

| Visualization | 1. UV (254 nm) 2. Iodine 3. p-Anisaldehyde | 1. Non-destructive, for aromatic systems.[8] 2. Reversible, good for aromatic compounds.[10] 3. Destructive, universal stain.[10] |

Experimental Protocol: Column Chromatography

This protocol outlines a standard procedure for the purification of ~1 gram of crude this compound.

1. Preparation of the Column:

- Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude material on ~40-60 g of silica gel).

- Insert a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[16]

- Add a thin layer (~1 cm) of sand on top of the cotton plug.

2. Packing the Column (Slurry Method):

- In a beaker, measure ~50 g of silica gel (60 Å, 230-400 mesh).

- Add your initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) to the silica gel to form a free-flowing slurry. If acid-sensitivity is a concern, add 1% triethylamine to this eluent.

- With the stopcock closed, pour the slurry into the column. Use a funnel to aid the transfer.

- Open the stopcock and drain the solvent, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down evenly without cracks or air bubbles.

- Once the silica has settled, add another thin layer (~1 cm) of sand to the top to protect the silica bed during solvent addition.

- Continuously add eluent and drain it through the column until the packed bed is stable and the solvent level is just above the top layer of sand. Do not let the column run dry.

3. Sample Loading:

- Dissolve your crude material (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).

- Alternatively, for better resolution, perform a "dry loading": dissolve the crude material in a solvent like DCM, add 2-3 g of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.

- Carefully add your sample to the top of the column. If using the dry loading method, sprinkle the powder evenly onto the top layer of sand.

- Drain the solvent until the sample is loaded onto the silica bed, then carefully add your eluent.

4. Elution and Fraction Collection:

- Begin eluting the column with your starting solvent system. If using flash chromatography, apply gentle air pressure.

- Collect the eluent in fractions (e.g., 10-20 mL per test tube).

- If using a gradient, systematically increase the polarity of the eluent as the separation progresses.

5. Analysis of Fractions:

- Monitor the fractions by TLC. Spot every few fractions on a TLC plate to track the elution of your product.

- Combine the fractions that contain your pure product.

- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common issues during the purification process.

Caption: Troubleshooting workflow for column chromatography purification.

References

-

Wuts, P. G. M.; Greene, T.W. (2006). Greene's Protective Groups in Organic Synthesis. NY: J. Wiley. [Link]

-

Kirchner, J. G. (1978). Thin-Layer Chromatography. John Wiley & Sons. [Link]

-

Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(11), 1673-1677. [Link]

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

-

Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]

-

Reddit. MOM Deprotection. [Link]

-

University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

-

ResearchGate. How can I select the solvent system for column chromatography?[Link]

-

Chemistry Stack Exchange. Color of methoxy substituted phenyl rings when heated in the presence of acid. [Link]

-

Columbia University, Department of Chemistry. Column chromatography. [Link]

-

University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

-

Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

ACS Omega. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]

-

Organic Chemistry Portal. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. [Link]

-

Scribd. TLC Visualization Techniques. [Link]

-

Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

-

AWS. Supporting Information. [Link]

-

Phenomenex. Troubleshooting Guide. [Link]

-

YouTube. Visualizing a TLC plate. [Link]

-

ACS Publications. Supporting Information. [Link]

-

Sorbchem India. Column Chromatography As A Tool For Purification. [Link]

-

Restek. Diagnosing Chromatography Problems & Troubleshooting. [Link]

-

ResearchGate. Isolation And Purification Of Substance By Column Chromatography. [Link]

-

ResearchGate. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst 1. [Link]

-

Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). [Link]

-

Journal of Chromatography A. The Rf value as a constant in thin-layer chromatography. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

-

The Royal Society of Chemistry. Gold-Catalyzed Tandem Reaction of 2-Alkynylanilines, followed by 1,6- Conjugate Addition to para-Quinone Methides: An efficient access to unsymmetrical Diarylindolylmethanes. [Link]

-

ResearchGate. Iodination of di-and trimethoxy substituted benzene derivatives using.... [Link]

-

Beilstein Journals. Combined directed ortho-zincation and palladium- catalyzed strategies: Synthesis of 4,n-dimethoxy- substituted benzo[b]furans. [Link]

-

MDPI. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. [Link]

-

PMC. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. [Link]

-

MySkinRecipes. 1-Iodo-3-methoxy-2-nitrobenzene. [Link]

-

Organic Syntheses. Iodosobenzene. [Link]

Sources

- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Chromatography [chem.rochester.edu]

- 5. columbia.edu [columbia.edu]

- 6. researchgate.net [researchgate.net]

- 7. Chromatography [chem.rochester.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. faculty.fiu.edu [faculty.fiu.edu]

- 11. scribd.com [scribd.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. orgsyn.org [orgsyn.org]

- 15. column-chromatography.com [column-chromatography.com]

- 16. researchgate.net [researchgate.net]

Technical Support Center: MOM Protection of 2-iodo-6-methoxyphenol

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting and frequently asked questions for the methoxymethyl (MOM) protection of 2-iodo-6-methoxyphenol, a sterically hindered substrate that often presents unique challenges in the lab.

Introduction: The Challenge of Protecting Hindered Phenols

The methoxymethyl (MOM) ether is a common and robust protecting group for alcohols and phenols, valued for its stability across a wide range of non-acidic conditions.[1] The standard protection protocol involves reacting the phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a base. However, when the phenol is sterically hindered, such as 2-iodo-6-methoxyphenol, the reaction can be sluggish, incomplete, or prone to side reactions. The bulky iodine and methoxy groups ortho to the hydroxyl group significantly impede the approach of the electrophile, requiring careful optimization of reaction conditions.[2] This guide addresses the most common issues encountered during this specific transformation.

Frequently Asked Questions (FAQs)

Q1: Why is my MOM protection of 2-iodo-6-methoxyphenol failing or giving low yields?

A: This is the most common issue and typically stems from one of three factors:

-

Steric Hindrance: The primary culprit is the significant steric bulk from the ortho-substituents (I, OMe) which slows down the rate of reaction.[2] Standard conditions may be insufficient to achieve full conversion.

-

Reagent Quality: The efficacy of the base, the purity of the solvent, and the freshness of the MOM-Cl are critical. MOM-Cl, in particular, is moisture-sensitive and can degrade, and it is also a potent carcinogen requiring careful handling.[3][4]

-

Inappropriate Base/Conditions: A base that is too weak or sterically hindered itself may not efficiently deprotonate the phenol, or the reaction temperature and time may be inadequate for this challenging substrate.

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

A: Besides unreacted starting material and the desired product, you may be observing:

-

Bis-MOM etherification: If any dihydroxylated impurities are present.

-

Products of degradation: If the reaction is run for too long at high temperatures, or if the workup conditions are too harsh.

-

Premature deprotection: The MOM group is acid-labile. If your workup involves an acidic quench (like saturated NH₄Cl) or if you use acidic silica gel for chromatography, you can inadvertently cleave the newly formed MOM ether.[5][6]

Q3: How can I avoid cleaving the MOM group during purification?

A: This is a critical consideration. Standard silica gel can be sufficiently acidic to cause partial or complete deprotection of the MOM ether.[5] To prevent this, you can either:

-

Neutralize the Silica Gel: Prepare a slurry of silica gel in your column solvent containing 1-2% triethylamine (Et₃N) or diisopropylethylamine (DIPEA), then pack the column as usual.

-

Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel.

-

Avoid Acidic Workup: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) instead of ammonium chloride (NH₄Cl).[7]

In-Depth Troubleshooting Guide

Problem 1: Reaction is Stagnant or Incomplete

Your TLC analysis shows a significant amount of starting material remaining even after prolonged reaction times.

Causality and Strategic Solutions:

-

Cause A: Insufficient Deprotonation The pKa of a phenol is typically around 10. For a sterically hindered phenol, the kinetic barrier to deprotonation can be high. A weak, bulky base like DIPEA (pKa of conjugate acid ~10.7) may not be effective enough.

-

Solution 1: Switch to a Stronger, Non-Nucleophilic Base. Sodium hydride (NaH) is an excellent choice.[3] It irreversibly deprotonates the phenol to form the sodium phenoxide, which is a much more potent nucleophile. This typically accelerates the reaction significantly.

-

Solution 2: Increase Temperature. For reactions with high activation energy due to steric hindrance, increasing the temperature can provide the necessary energy to overcome this barrier. If using a base like DIPEA in dichloromethane (DCM), you might consider switching to a higher-boiling solvent like dimethylformamide (DMF) and heating the reaction.

-

-

Cause B: Inactive MOM-Cl MOM-Cl is highly reactive and susceptible to hydrolysis. Old or improperly stored MOM-Cl can be a major source of failure.

-

Solution: Use Fresh or Distilled MOM-Cl. Always use MOM-Cl from a freshly opened bottle or distill it immediately before use. Note that MOM-Cl is a suspected carcinogen and should be handled with extreme care in a fume hood.[4]

-

-

Cause C: Inefficient Solvent System The solvent plays a crucial role in stabilizing the intermediates and influencing reaction rates.

-

Solution: Choose an Appropriate Aprotic Solvent.

-

DCM: Good for reactions at or below room temperature.

-

Tetrahydrofuran (THF): Often used with NaH, as it is stable to the strong base.

-

DMF: A polar aprotic solvent that can accelerate Sₙ2 reactions and allows for higher reaction temperatures.[7]

-

-

Problem 2: Product is Lost During Workup or Purification

The reaction appears successful by crude analysis (e.g., crude ¹H NMR), but the isolated yield is very low after chromatography.

Causality and Strategic Solutions:

-

Cause: Acid-Catalyzed Deprotection MOM ethers are acetals, which are notoriously unstable under acidic conditions.[3][6] The mechanism involves protonation of one of the ether oxygens, followed by elimination to form a resonance-stabilized oxonium ion, which is then attacked by water.

-

Solution 1: Basic or Neutral Workup. As mentioned in the FAQ, avoid quenching with any acidic solution. Use saturated NaHCO₃ solution.

-

Solution 2: Neutralize Chromatography Media. Before performing column chromatography, flush the silica gel with a solvent mixture containing a small amount of a tertiary amine base (e.g., 1% Et₃N in hexanes/ethyl acetate).[5] This neutralizes acidic sites on the silica surface, preventing on-column deprotection.

-

Visualizing the Chemistry

The Challenge of Steric Hindrance

The diagram below illustrates how the bulky ortho groups on 2-iodo-6-methoxyphenol physically block the phenolic oxygen, making it difficult for the MOM-Cl electrophile to approach.

Caption: Steric hindrance from ortho groups.

General Reaction Mechanism

The MOM protection of a phenol proceeds via nucleophilic substitution. The pathway depends on the base used.

Caption: MOM protection reaction pathways.

Optimized Experimental Protocols

Safety First: Chloromethyl methyl ether (MOM-Cl) is a regulated carcinogen. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol A: Strong Base Conditions (Recommended for Hindered Substrates)

This method utilizes sodium hydride to generate the highly nucleophilic phenoxide in situ.

| Parameter | Value |

| Base | Sodium Hydride (NaH), 60% dispersion in oil |

| Equivalents (Base) | 1.2 - 1.5 eq. |

| Electrophile | MOM-Cl |

| Equivalents (MOM-Cl) | 1.2 - 1.5 eq. |

| Solvent | Anhydrous THF or DMF |

| Temperature | 0 °C to Room Temperature (or gentle heating) |

| Typical Time | 4-12 hours |

Step-by-Step Procedure:

-

To an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-6-methoxyphenol (1.0 eq.).

-

Dissolve the starting material in anhydrous THF (or DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (1.2 eq., 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.

-

Cool the reaction back down to 0 °C.

-

Add MOM-Cl (1.2 eq.) dropwise via syringe.

-

Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated (e.g., to 40-50 °C in DMF).

-

Once complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a neutralized silica gel (1% Et₃N in eluent).

Protocol B: Amine Base Conditions

This is a milder method but may require longer reaction times or heating for this specific substrate.

| Parameter | Value |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Equivalents (Base) | 2.0 - 4.0 eq. |